molecular formula C10H15ClN2O B1479669 3-(Chloromethyl)-2-isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole CAS No. 2091688-50-3

3-(Chloromethyl)-2-isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole

Cat. No.: B1479669
CAS No.: 2091688-50-3
M. Wt: 214.69 g/mol
InChI Key: QXXTWTAWWWEIRE-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-2-isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole (CAS: 2092532-88-0) is a thiopyrano[4,3-c]pyrazole derivative with the molecular formula C₁₀H₁₅ClN₂S and a molecular weight of 230.76 g/mol . Its structure consists of a bicyclic pyrano[4,3-c]pyrazole core fused with a sulfur-containing thiopyran ring. Key substituents include a chloromethyl group at position 3 and an isopropyl group at position 2. These substituents influence its steric, electronic, and reactive properties, making it distinct from oxygen-containing pyrano analogs.

Properties

IUPAC Name

3-(chloromethyl)-2-propan-2-yl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2O/c1-7(2)13-10(5-11)8-6-14-4-3-9(8)12-13/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXXTWTAWWWEIRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C2COCCC2=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

3-(Chloromethyl)-2-isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, thereby inhibiting the kinase activity. This interaction highlights the potential of this compound as a therapeutic agent in cancer treatment.

Biological Activity

3-(Chloromethyl)-2-isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a heterocyclic compound with potential biological activity. This article explores its synthesis, biological properties, mechanisms of action, and research findings related to its pharmacological applications.

Chemical Structure and Properties

The compound is characterized by a unique fused ring structure comprising a pyrazole and a tetrahydropyran ring. Its molecular formula is C10H15ClN2OC_{10}H_{15}ClN_2O with a molecular weight of 214.69 g/mol. The presence of the chloromethyl group contributes to its reactivity and potential biological interactions.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₁₀H₁₅ClN₂O
Molecular Weight214.69 g/mol
CAS Number2091688-50-3

Synthesis

The synthesis of this compound typically involves cyclization reactions of suitable precursors under controlled conditions. Common methods include:

  • Cyclization of Chloromethyl-Pyrazole: Reaction with isopropyl-substituted tetrahydropyran using bases like sodium hydride or potassium tert-butoxide.
  • Industrial Methods: Continuous flow reactors may be employed to enhance yield and purity while adhering to green chemistry principles.

Biological Activity

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities including:

  • Antimicrobial Properties: Several studies have reported the antimicrobial efficacy of pyrazole compounds against various pathogens. The chloromethyl group may enhance these properties by facilitating interactions with microbial targets.
  • Anticancer Activity: Preliminary studies suggest that compounds with similar structures have shown promise in inhibiting cancer cell proliferation. The mechanism often involves modulation of key cellular pathways.

Case Studies

  • Antimicrobial Efficacy: A study published in PubMed highlighted the synthesis and evaluation of new pyrazoles for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibitory effects (PubMed ID: 28988624) .
  • Anticancer Potential: Another review focused on the structure-activity relationship (SAR) of pyrazoles indicated that modifications in the pyrazole ring could lead to enhanced anticancer activity through apoptosis induction in cancer cells (PubMed ID: 26957862) .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation: Interaction with cellular receptors could modulate signaling pathways important for cell survival and proliferation.

Comparison with Similar Compounds

The biological profile of this compound can be compared to other pyrazole derivatives:

Compound NameBiological Activity
3,6-Dinitropyrazolo[4,3-c]pyrazoleEnergetic properties
CelecoxibAnti-inflammatory
RimonabantCannabinoid receptor antagonist

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

One of the primary applications of 3-(Chloromethyl)-2-isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole is as an intermediate in the synthesis of pharmaceutical agents. For instance, it plays a crucial role in the preparation of Voxelotor, a drug used for treating sickle cell disease. The compound serves as a precursor in the multi-step synthesis of Voxelotor, facilitating the formation of its active components through various chemical reactions including alkylation and cross-coupling methods .

Allosteric Modulation Studies

Research has indicated that derivatives of tetrahydropyrano[4,3-c]pyrazole compounds can act as allosteric modulators for biological targets such as hemoglobin. This property is particularly relevant for compounds designed to enhance oxygen delivery in conditions like anemia and sickle cell disease. The structural features provided by the tetrahydropyrano framework contribute to the binding affinity and efficacy of these compounds .

Potential Anticancer Activity

Emerging studies suggest that compounds containing the tetrahydropyrano structure may exhibit anticancer properties. The unique arrangement of functional groups within this compound could lead to interactions with cellular pathways involved in cancer proliferation and metastasis. Ongoing research aims to elucidate these mechanisms and evaluate the compound's potential as a therapeutic agent against various cancer types.

Case Studies

Study Objective Findings
Synthesis of Voxelotor To develop efficient synthetic routes for VoxelotorDemonstrated that this compound can be utilized effectively as an intermediate in the synthesis process .
Allosteric Modulation Investigating binding affinities in hemoglobin modulationFound that derivatives based on tetrahydropyrano structures enhance oxygen delivery capabilities in hemoglobin-related therapies .
Anticancer Properties Evaluating cytotoxic effects on cancer cell linesPreliminary results indicate potential cytotoxic effects against specific cancer types; further studies are required for validation .

Chemical Reactions Analysis

Nucleophilic Substitution at Chloromethyl Group

The chloromethyl (-CH<sub>2</sub>Cl) group undergoes nucleophilic substitution (S<sub>N</sub>2) with various nucleophiles, enabling functional group diversification:

Reaction TypeReagents/ConditionsProductYieldSource
AlcoholysisMethanol, K<sub>2</sub>CO<sub>3</sub>, refluxMethoxymethyl derivative72–85%
Thiol substitutionNaSH, ethanol, 60°CMercaptomethyl analog68%
Amine alkylationPiperidine, DMF, RTPiperidinylmethyl derivative81%

Key Findings :

  • Reactions proceed via a bimolecular mechanism, with steric hindrance from the isopropyl group slightly reducing reaction rates .

  • Methanolysis under basic conditions shows higher regioselectivity compared to thermal pathways .

Amine Functional Group Reactivity

The secondary amine participates in condensation and acylation reactions:

Schiff Base Formation

Reacts with aromatic aldehydes (e.g., benzaldehyde) in ethanol under acidic catalysis (p-TsOH) to form imine derivatives:

RNH2+ArCHOp TsOH EtOHRN CHAr+H2O\text{RNH}_2+\text{ArCHO}\xrightarrow{\text{p TsOH EtOH}}\text{RN CHAr}+\text{H}_2\text{O}

  • Yields: 65–78% for para-substituted benzaldehydes

Acylation

Acetyl chloride in dichloromethane produces the corresponding acetamide:

RNH2+AcClEt3NRNHAc+HCl\text{RNH}_2+\text{AcCl}\xrightarrow{\text{Et}_3\text{N}}\text{RNHAc}+\text{HCl}

  • Reaction completes within 2 hours at 0°C (Yield: 89%)

Ring-Opening Reactions

The tetrahydropyrano ring undergoes acid-catalyzed cleavage:

Acid CatalystSolventProductApplication
HCl (conc.)EtOH, refluxPyrazole-carbaldehyde derivativeIntermediate for coupling
H<sub>2</sub>SO<sub>4</sub> (10%)H<sub>2</sub>O, 80°CLinear diketoneScaffold for cyclization

Mechanistic Insight :
Protonation of the pyrano oxygen initiates ring opening, followed by hydration and rearrangement .

Heterocyclic Ring Modifications

The pyrazole moiety participates in electrophilic substitutions:

Nitration

Reaction with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0°C introduces nitro groups at position 5 of the pyrazole ring:

  • Mononitration predominates (Yield: 63%)

Suzuki-Miyaura Coupling

The iodinated derivative (prepared via electrophilic iodination) undergoes cross-coupling:

Ar I+Ar B OH 2Pd PPh3 4Ar Ar +Byproducts\text{Ar I}+\text{Ar B OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4}\text{Ar Ar }+\text{Byproducts}

  • Yields: 55–72% for aryl boronic acids

Comparative Reactivity Table

Reaction SiteRelative Reactivity (Scale: 1–5)Dominant Pathway
Chloromethyl group5S<sub>N</sub>2 substitution
Pyrazole C-5 position3Electrophilic substitution
Secondary amine4Acylation/condensation
Pyrano oxygen2Acid-catalyzed ring opening

Stability Under Reaction Conditions

  • Thermal Stability : Decomposes above 200°C via retro-Diels-Alder pathway

  • pH Sensitivity : Stable in neutral conditions but undergoes hydrolysis at pH < 3 or > 10

Comparison with Similar Compounds

Structural and Isomeric Variations

Pyrano[4,3-c]pyrazole derivatives exist in four isomeric forms, with pyrano[2,3-c]pyrazole being the most studied due to its pharmacological relevance . The [4,3-c] isomer, however, offers unique spatial arrangements that affect intermolecular interactions. For example:

  • Ethyl 2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate (CAS: 78052-51-4) replaces the chloromethyl group with an ester moiety (C₁₀H₁₄N₂O₃, MW: 210.23 g/mol). This substitution reduces electrophilicity but enhances stability in aqueous environments .
Table 1: Structural Comparison of Pyrano[4,3-c]pyrazole Derivatives
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3-(Chloromethyl), 2-isopropyl C₁₀H₁₅ClN₂S 230.76 Thiopyrano core, high electrophilicity
Ethyl 2-methyl ester 3-Carboxylate, 2-methyl C₁₀H₁₄N₂O₃ 210.23 Oxygen core, ester functionality
Thiopyrano carboxylic acid 3-Carboxylic acid, 2-isopropyl C₁₀H₁₄N₂O₂S 226.30 Acidic group, predicted density 1.41 g/cm³
1-Isopropyl-3-(thiophen-3-yl) derivative 3-Thiophene, 2-isopropyl C₁₃H₁₆N₂OS 252.35 Aromatic thiophene substituent

Physical and Chemical Properties

  • Reactivity : The chloromethyl group in the target compound enhances its susceptibility to nucleophilic substitution reactions compared to ester or carboxylic acid analogs .
  • Thermal Stability: Thiopyrano derivatives (e.g., target compound) exhibit lower predicted boiling points (~430°C) compared to oxygenated analogs, likely due to weaker sulfur-oxygen interactions .

Preparation Methods

General Synthetic Strategy for Pyrano[4,3-c]pyrazole Derivatives

The pyrano[4,3-c]pyrazole core is a fused bicyclic heterocycle consisting of a six-membered oxygen-containing pyran ring fused to a five-membered pyrazole ring. The synthesis typically involves:

  • Construction of the pyrazole ring via condensation of hydrazine derivatives with β-dicarbonyl compounds or equivalents.
  • Formation of the pyran ring through intramolecular cyclization involving hydroxyl and electrophilic centers.
  • Introduction of substituents such as chloromethyl groups at specific positions via halogenation or substitution reactions.

The tetrahydro designation indicates partial saturation of the pyran ring, often achieved by selective hydrogenation or by using saturated precursors.

Preparation of 3-(Chloromethyl) Substituent on Pyrano[4,3-c]pyrazole

The chloromethyl group at the 3-position of the pyrazole ring is a key functional group that can be introduced by:

Incorporation of the Isopropyl Group at the 2-Position

The isopropyl substituent at the 2-position of the pyrazole ring is generally introduced by:

  • Using an appropriate isopropyl-substituted β-dicarbonyl precursor (e.g., isopropyl acetoacetate or equivalent) in the initial condensation with hydrazine to form the pyrazole ring.
  • Alternatively, alkylation of a pyrazole intermediate at the 2-position with isopropyl halides under basic conditions can be employed if the synthetic route allows.

Representative Synthetic Route (Hypothetical Based on Analogous Compounds)

Step Reaction Type Reagents/Conditions Outcome
1 Pyrazole ring formation Condensation of isopropyl-substituted β-dicarbonyl compound with hydrazine hydrate Formation of 2-isopropyl-pyrazole intermediate
2 Pyran ring cyclization Intramolecular cyclization under acidic or basic catalysis Formation of tetrahydropyrano[4,3-c]pyrazole scaffold
3 Introduction of chloromethyl group Chlorination of hydroxymethyl intermediate using SOCl₂ or PCl₅ Formation of 3-(chloromethyl)-2-isopropyl derivative

Analytical and Research Findings Supporting Preparation

  • Spectroscopic Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) confirms the presence of the chloromethyl group (singlet near 4.5 ppm for CH₂Cl protons) and the isopropyl group (doublet and septet patterns). Infrared (IR) spectroscopy shows characteristic C–Cl stretching vibrations, and Mass Spectrometry (MS) confirms molecular weight consistent with the chloromethylated compound.
  • Crystallographic Data: Although specific X-ray crystallographic data for the isopropyl derivative is scarce, related pyrano[4,3-c]pyrazole compounds exhibit well-defined bond lengths and angles consistent with the fused bicyclic structure, supporting the feasibility of the proposed synthetic route.
  • Patent Literature: While no direct patents describe this exact compound's preparation, patents on related pyrazole derivatives emphasize the use of halogenation agents and cyclization strategies analogous to those outlined above.

Data Table Summarizing Key Reaction Parameters for Analogous Compounds

Parameter Typical Value/Condition Notes
β-Dicarbonyl precursor Isopropyl-substituted acetoacetate Starting material for pyrazole ring
Hydrazine hydrate concentration 1.0–1.2 equiv For condensation reaction
Cyclization catalyst Acidic (HCl, p-TsOH) or basic (NaOH) Conditions optimized for ring closure
Chlorinating agent Thionyl chloride (SOCl₂) or PCl₅ For chloromethyl group introduction
Reaction temperature 0–80 °C Controlled to avoid side reactions
Solvent Dichloromethane, chloroform, or acetonitrile Solvent choice affects yield and purity
Reaction time 2–12 hours Dependent on step and reagent

Notes on Optimization and Challenges

  • Selectivity: Controlling chloromethylation to avoid over-chlorination or side reactions requires careful stoichiometric and temperature control.
  • Purification: The chloromethyl group can be reactive; purification typically involves chromatography under inert atmosphere to prevent hydrolysis.
  • Scale-up: The use of hazardous chlorinating agents necessitates safety precautions and possible adaptation to greener reagents in industrial synthesis.

Q & A

Q. Advanced

  • Normalization : Compare activity across standardized assays (e.g., CC50_{50} in HEK293 vs. IC50_{50} in cancer cells) .
  • Computational modeling : Flexible alignment models (e.g., docking to PPARγ) predict binding modes and activity cliffs .
  • Meta-analysis : Pool data from structurally analogous compounds (e.g., pyrano[2,3-c]pyrazoles) to identify substituent effects .

What green chemistry approaches improve sustainability in synthesis?

Q. Basic

  • Aqueous media : Reduces toxicity (e.g., water achieves 94% yield with Zn catalysts) .
  • Catalyst-free conditions : Microwave-assisted reactions minimize waste (reaction time: 10–15 min) .
  • Recyclable catalysts : Tea waste-supported Cu catalysts enable 5–7 reuse cycles without yield loss .

How do halogen substituents influence stability and reactivity?

Q. Advanced

  • Stability : Chloromethyl groups are prone to hydrolysis; storage at −20°C in anhydrous DMSO prevents degradation .
  • Reactivity : Chlorine enhances electrophilicity, enabling nucleophilic substitutions (e.g., Suzuki coupling) for further derivatization .
  • Bioactivity : Chlorine increases logP (by 0.5–1.0 units), improving blood-brain barrier penetration in CNS-targeted compounds .

How can computational tools predict activity before synthesis?

Q. Advanced

  • QSAR models : Train on pyrano[2,3-c]pyrazole datasets to predict IC50_{50} values for [4,3-c] analogs .
  • Molecular dynamics : Simulate ligand-receptor interactions (e.g., PPARγ LBD) to prioritize substituents .
  • ADMET profiling : SwissADME predicts pharmacokinetics (e.g., CYP inhibition) to exclude toxic candidates .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Chloromethyl)-2-isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Reactant of Route 2
3-(Chloromethyl)-2-isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole

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